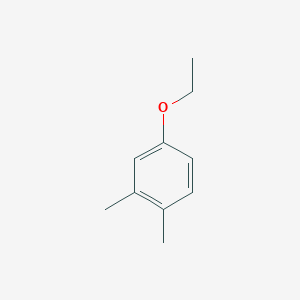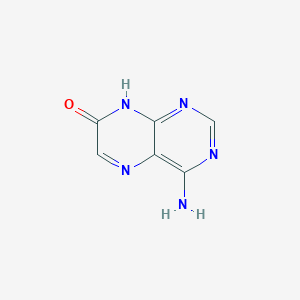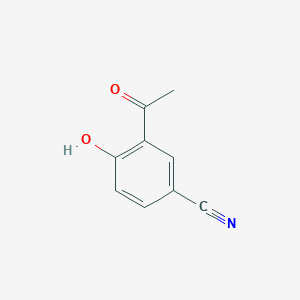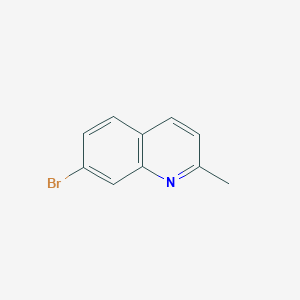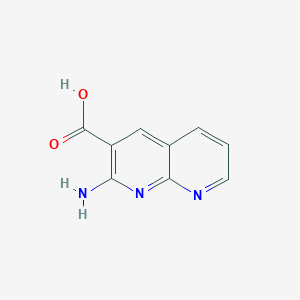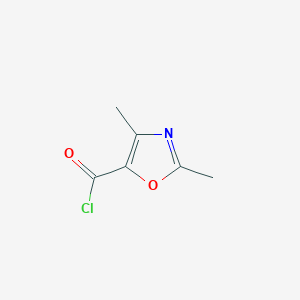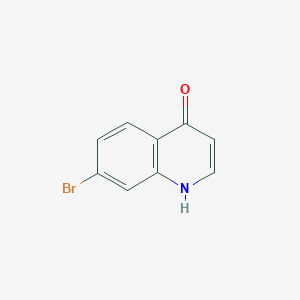
7-Bromchinolin-4-ol
Übersicht
Beschreibung
The compound 7-Bromoquinolin-4-ol is a brominated hydroxyquinoline, where bromination occurs at the 7-position of the quinoline ring. This compound is structurally related to 8-hydroxyquinoline derivatives and is characterized by the presence of an intermolecular and weak intramolecular O-H...N hydrogen bonding, which influences its solid-state packing as hydrogen-bonded dimers .
Synthesis Analysis
The synthesis of 7-Bromoquinolin-4-ol and its derivatives has been explored in various studies. For instance, a synthesis route for 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one, a compound structurally related to 7-Bromoquinolin-4-ol, has been described starting from bromazepam and involving acylation and hydrolysis steps . Additionally, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has been reported, starting from 2,6-dibromo-4-nitroaniline using a modified Conrad-Limpach procedure10.
Molecular Structure Analysis
The molecular structure of 7-Bromoquinolin-4-ol has been established through structure analysis, confirming the position of bromination and the presence of hydrogen bonding . The structure-activity relationships (SARs) among various aminoquinolines with different substituents at the 7-position have been examined, indicating that the nature of the substituent can significantly influence biological activity .
Chemical Reactions Analysis
The reactivity of 7-Bromoquinolin-4-ol derivatives in chemical reactions has been studied, particularly in the context of biological activity. For example, 7-substituted 4-aminoquinolines have been evaluated for their antiplasmodial activity, showing varying degrees of effectiveness against Plasmodium falciparum depending on the substituents at the 7-position . Additionally, the reactivity of brominated hydroxyquinoline as a photolabile protecting group has been explored, demonstrating its utility in biological applications due to its sensitivity to multiphoton excitation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromoquinolin-4-ol and related compounds have been inferred from their molecular structures and reactivity profiles. The presence of bromine and hydroxyl groups is likely to influence the compound's solubility, reactivity, and potential for forming hydrogen bonds, as evidenced by the solid-state packing of the compound . The sensitivity of brominated hydroxyquinoline to multiphoton-induced photolysis suggests that the compound's photochemical properties are also noteworthy .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivitäten
Chinolinderivate, wie z. B. 7-Bromchinolin-4-ol, wurden auf ihre potenziellen antibakteriellen Aktivitäten untersucht. Beispielsweise haben 6-Bromchinolin-4-ol-Derivate ein Potenzial gegen ESBL-produzierende Escherichia coli (ESBL E. coli) und Methicillin-resistente Staphylococcus aureus (MRSA) gezeigt.
Synthese von funktionalisierten Phenoxychinolinen
This compound kann zur Synthese von funktionalisierten Phenoxychinolinen verwendet werden. Dieser Prozess beinhaltet eine Chan-Lam-Kupplung unter Verwendung verschiedener Lösungsmitteltypen (protisch, aprotisch und gemischte Lösungsmittel) und Basen .
Agrochemische Anwendungen
Es wurde festgestellt, dass viele Chinolinderivate Anwendungen als Agrochemikalien haben . Diese Verbindungen können bei der Entwicklung von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien verwendet werden.
Bioorganische und bioorganometallische Prozesse
Chinolinderivate werden auch im Studium bioorganischer und bioorganometallischer Prozesse verwendet . Diese Studien können zum Verständnis der Interaktion von organischen und organometallischen Verbindungen mit biologischen Systemen beitragen.
Herstellung von Farbstoffen und Lebensmittelfarbstoffen
Chinolinderivate können zur Herstellung von Farbstoffen und Lebensmittelfarbstoffen verwendet werden . Diese Verbindungen können eine breite Palette von Farben liefern und werden häufig in der Textil-, Papier- und Lebensmittelindustrie eingesetzt.
pH-Indikatoren
Chinolinderivate können zur Herstellung von pH-Indikatoren verwendet werden . Diese Verbindungen können je nach Säuregehalt oder Alkalität einer Lösung ihre Farbe ändern, wodurch sie in verschiedenen wissenschaftlichen und industriellen Anwendungen nützlich sind.
Wirkmechanismus
While specific mechanisms of action for 7-Bromoquinolin-4-ol are not detailed in the search results, compounds containing the 8-hydroxyquinoline moiety, to which 7-Bromoquinolin-4-ol is related, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Eigenschaften
IUPAC Name |
7-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBEWNXEGDQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002481 | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82121-06-0 | |
| Record name | 7-Bromo-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82121-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
